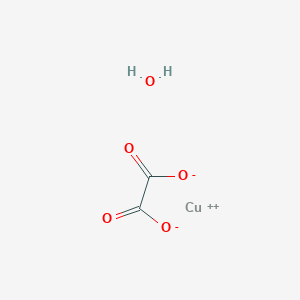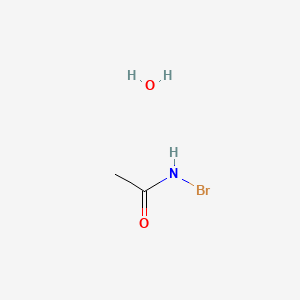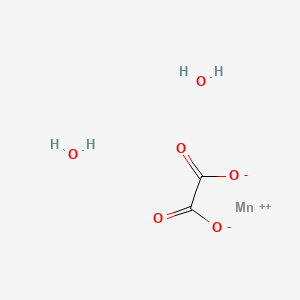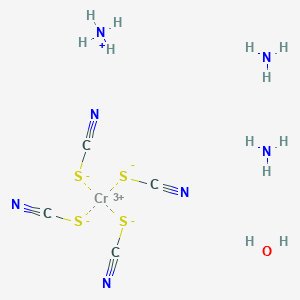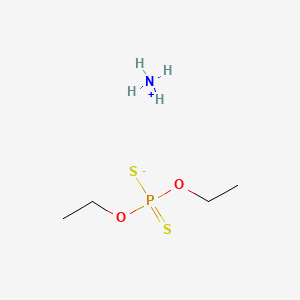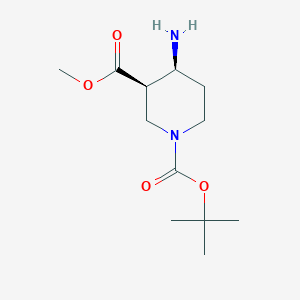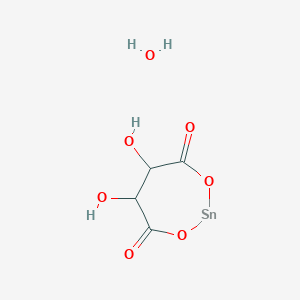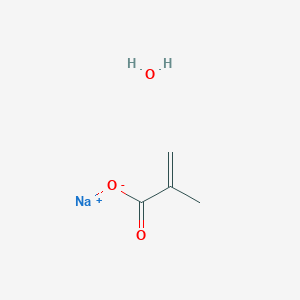
Sodium methacrylate hemihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium methacrylate hemihydrate, also known as sodium methacrylate hydrate, is a sodium salt of methacrylic acid. This compound is commonly used in the production of polymers and copolymers, which have a wide range of applications in various industries. The presence of the sodium ion makes it water-soluble, which is beneficial for many of its applications.
准备方法
Synthetic Routes and Reaction Conditions
Sodium methacrylate hemihydrate can be synthesized through the neutralization of methacrylic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrate form. The reaction can be represented as follows:
CH2=C(CH3)COOH+NaOH→CH2=C(CH3)COONa+H2O
Industrial Production Methods
In industrial settings, the production of sodium;2-methylprop-2-enoate;hydrate involves large-scale neutralization processes. The methacrylic acid is typically produced through the oxidation of isobutylene or the hydrolysis of acetone cyanohydrin. The neutralization process is then carried out in large reactors, followed by crystallization and drying to obtain the final product.
化学反应分析
Types of Reactions
Sodium methacrylate hemihydrate undergoes various chemical reactions, including:
Polymerization: The compound can undergo free-radical polymerization to form poly(methacrylate) polymers.
Substitution Reactions: The sodium ion can be replaced by other cations in exchange reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form methacrylic acid and sodium hydroxide.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under heat or UV light to initiate the polymerization process.
Substitution Reactions: Various metal salts can be used to replace the sodium ion.
Hydrolysis: The reaction typically occurs in aqueous solutions at room temperature.
Major Products Formed
Polymerization: Poly(methacrylate) polymers.
Substitution Reactions: Metal methacrylates.
Hydrolysis: Methacrylic acid and sodium hydroxide.
科学研究应用
Sodium methacrylate hemihydrate has numerous applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Utilized in the preparation of hydrogels for drug delivery systems and tissue engineering.
Medicine: Employed in the development of contact lenses and other biomedical devices.
Industry: Used in the production of adhesives, coatings, and superabsorbent polymers.
作用机制
The primary mechanism of action of sodium;2-methylprop-2-enoate;hydrate involves its ability to undergo polymerization. The vinyl group in the compound allows it to form long polymer chains through free-radical polymerization. This property is exploited in various applications, such as the production of hydrogels and superabsorbent polymers.
相似化合物的比较
Similar Compounds
Sodium acrylate: Similar in structure but lacks the methyl group on the vinyl carbon.
Potassium methacrylate: Similar but contains potassium instead of sodium.
Sodium methacrylate (anhydrous): Similar but does not contain water of hydration.
Uniqueness
Sodium methacrylate hemihydrate is unique due to its water-solubility and ability to form hydrogels. The presence of the sodium ion and water of hydration enhances its solubility and reactivity, making it suitable for a wide range of applications in various fields.
属性
IUPAC Name |
sodium;2-methylprop-2-enoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.Na.H2O/c1-3(2)4(5)6;;/h1H2,2H3,(H,5,6);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPRZIOFBKZMFQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
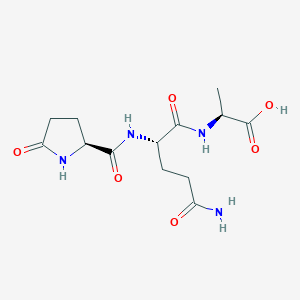
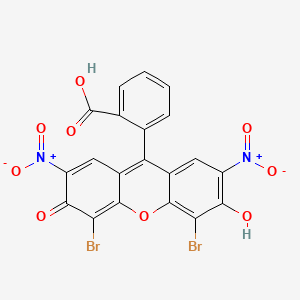
![disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate;hydrate](/img/structure/B8022338.png)
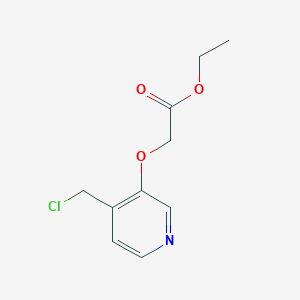
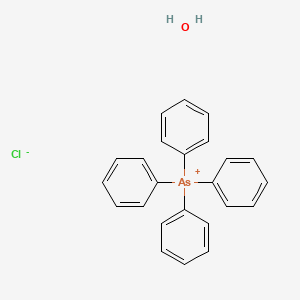
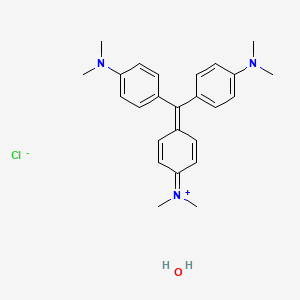
![sodium;2-[(Z)-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(3-bromo-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B8022365.png)
